6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and dihydropyrimidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step procedures. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The benzothiazole and piperazine moieties are introduced through subsequent reactions involving appropriate intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes and reach its targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with similar structural features and biological activities.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Piperazine derivatives: Compounds with a wide range of pharmacological activities, including antipsychotic and antiviral effects
Uniqueness
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of benzothiazole, piperazine, and dihydropyrimidinone moieties. This structural complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C16H17N5OS/c1-19-11-17-14(10-15(19)22)20-6-8-21(9-7-20)16-18-12-4-2-3-5-13(12)23-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZRRYWSYWVCYESQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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